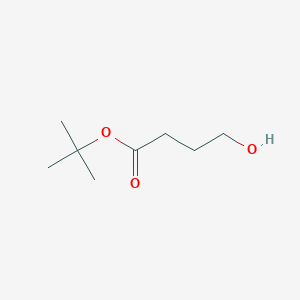
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
Vue d'ensemble
Description
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, also known as (3,3,3-trifluoropropyl)methyldimethoxysilane, is an organic chemical compound with the molecular formula C6H13F3O2Si . It is a stimulating organic chemical raw material .
Synthesis Analysis
The synthesis of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is represented by the SMILES stringCOSi(CCC(F)(F)F)OC . The molecular weight is 202.25 . Physical And Chemical Properties Analysis
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a liquid at 20°C . It has a refractive index of 1.358 and a density of 1.089 g/mL at 20°C . The boiling point is 85°C at 150 mmHg .Applications De Recherche Scientifique
Hydrophobic Coatings
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane: is used to create hydrophobic coatings on various surfaces . These coatings repel water and other substances, making them useful for protecting materials from moisture, stains, and corrosion. The compound’s trifluoropropyl group contributes to the low surface energy, which is key to achieving hydrophobicity.
Inhibitor of Polymerization
This silane compound has been shown to be an effective inhibitor of polypropylene glycol polymerization . By preventing the polymer chains from forming, it helps in controlling the molecular weight of the polymer and improving the properties of the final product.
Adhesion Promoter
As a silane coupling agent, it promotes adhesion between inorganic materials and organic polymers . This is particularly valuable in the field of composites, where strong bonding between different materials is crucial for structural integrity.
Surface Modification
The compound is used for surface modification to alter the surface properties of materials . This can include increasing surface roughness or changing the surface chemistry to improve bonding with coatings or adhesives.
Organic Synthesis
In the realm of organic synthesis, Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane serves as a reagent for introducing trifluoropropyl functional groups into organic molecules . This can impart desirable properties such as increased thermal stability or chemical resistance.
Epoxy Resin Additive
The compound is added to epoxy resins to enhance their properties . For instance, it can improve the resin’s hydrophobicity, which is beneficial for coatings exposed to moisture. It can also increase the resin’s resistance to chemicals and high temperatures.
Safety and Hazards
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, also known as (3,3,3-Trifluoropropyl)methyldimethoxysilane, is a type of organosilicon compound As an organosilicon compound, it is generally used in the field of materials science and engineering for surface modification and other applications .
Mode of Action
Organosilicon compounds like this are often used as coupling agents, forming a durable bond between inorganic and organic materials in a composite . They can react with a variety of substances, altering the properties of the material surface.
Biochemical Pathways
This compound is typically used in industrial applications rather than biological contexts .
Result of Action
The result of the action of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane depends on its application. In materials science and engineering, it can modify the surface properties of materials, improving their performance in various applications .
Action Environment
The action, efficacy, and stability of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis . Therefore, it is typically stored under inert gas and in a cool, dry place to prevent decomposition .
Propriétés
IUPAC Name |
dimethoxy-methyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJRHOZMLZRNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957179 | |
| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
CAS RN |
358-67-8 | |
| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane contribute to improved battery performance?
A1: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane serves as a unique single-component solvent in the development of a novel electrolyte for high-voltage LMBs. [] When combined with 3 m LiFSI salt, this electrolyte exhibits remarkable stability and facilitates the formation of a robust solid electrolyte interphase (SEI) on both the lithium metal anode and the high-voltage cathode. [] This stable SEI, rich in LiF and Li3N, is crucial for long-term battery cycling and is achieved through the enhanced two-electron reduction of FSI−, even without the typical LiNO3 additive. [] This characteristic is attributed to the unique solvation structure facilitated by Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. [] Essentially, this solvent plays a vital role in enabling high voltage operation and extended cycle life in LMBs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




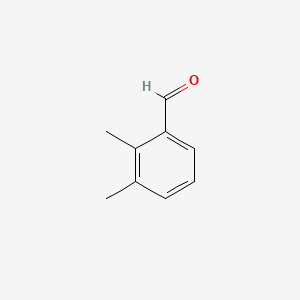


![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)
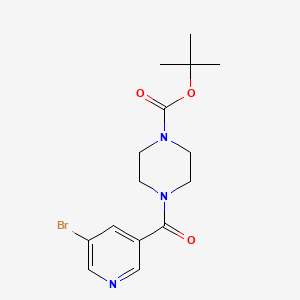
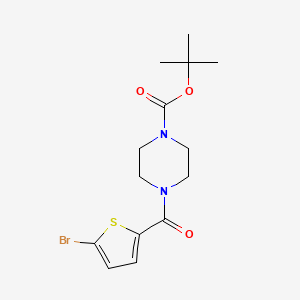

![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)
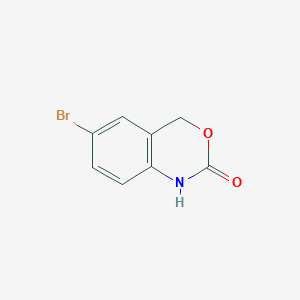
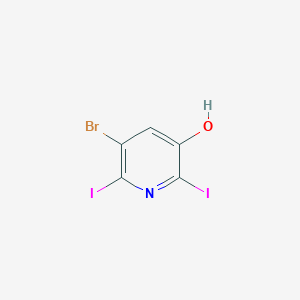
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
